

Physical and chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

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Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

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An In-Depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione**, a versatile building block in organic synthesis and a compound of interest in pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a general experimental protocol for its synthesis and purification and explores its potential biological activities through the visualization of relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Core Physical and Chemical Properties

5-(3-Methoxyphenyl)cyclohexane-1,3-dione can exist in both anhydrous and hydrated forms. The presence of water can influence its physical properties, such as its melting point and solubility.

Table 1: Physicochemical Properties

Property	Anhydrous Form	Hydrated Form
Molecular Formula	$C_{13}H_{14}O_3$ ^[1]	$C_{13}H_{16}O_4$ ^[2]
Molecular Weight	218.25 g/mol ^[1]	236.26 g/mol ^[2]
Melting Point	127-132 °C	Data not available
Boiling Point	391 °C at 760 mmHg	Data not available
Density	1.163 g/cm ³	Data not available
pKa (predicted)	4.95 ± 0.20	Data not available

Synthesis and Purification

The synthesis of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** is commonly achieved through a Michael addition reaction. This method involves the conjugate addition of a nucleophile, in this case, cyclohexane-1,3-dione, to an α,β -unsaturated carbonyl compound, which is formed *in situ* from 3-methoxybenzaldehyde.

Experimental Protocol: Synthesis

A general procedure for the synthesis of 5-aryl-cyclohexane-1,3-diones is as follows:

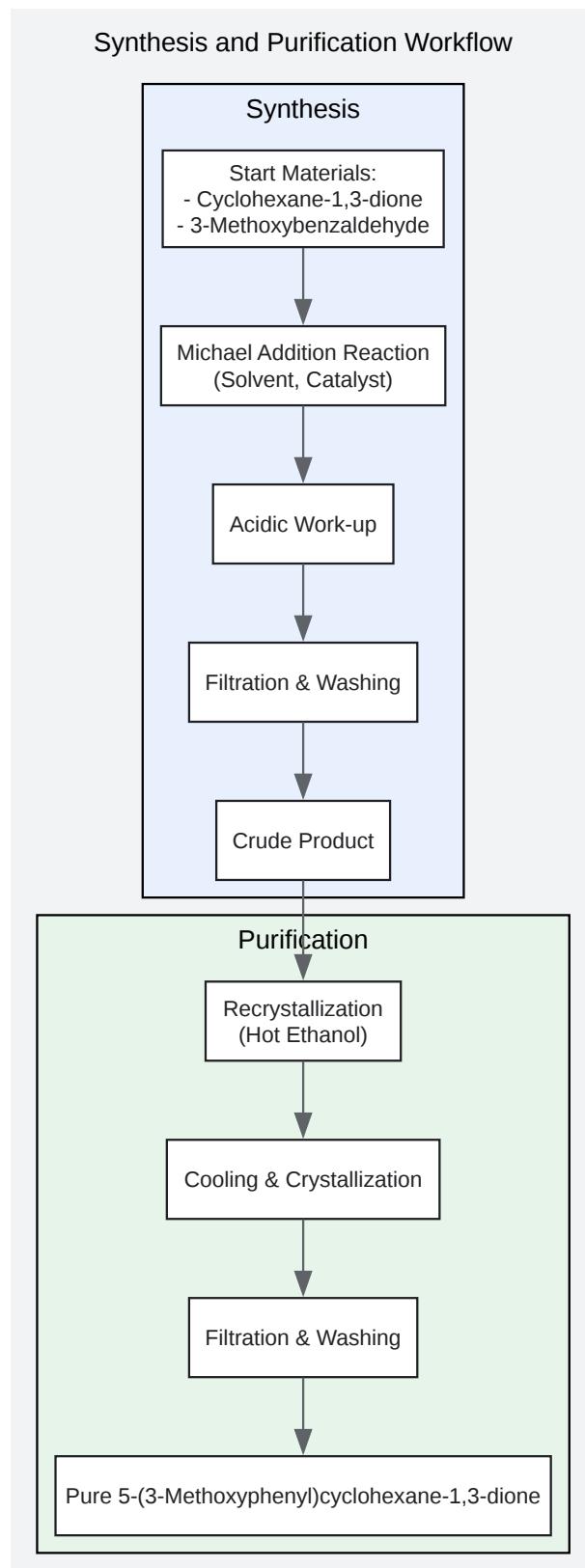
- Reaction Setup: In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as water or ethanol.
- Catalyst Addition: Add a catalytic amount of a base, such as sodium bicarbonate or an amine catalyst (e.g., piperidine or pyrrolidine), to the mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

- Isolation: Collect the solid product by filtration and wash with cold water to remove any unreacted starting materials and catalyst.

Experimental Protocol: Purification

The crude **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** can be purified by recrystallization.

- Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.
- Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

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Caption: Workflow for the synthesis and purification of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione**.

Spectral Properties

The structural features of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectral Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (methoxyphenyl group): ~6.8-7.3 ppm- Methoxy group protons (-OCH₃): ~3.8 ppm (singlet)- Cyclohexane ring protons: ~2.0-3.0 ppm (multiplets)
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbons (C=O): ~190-210 ppm- Aromatic carbons: ~110-160 ppm- Methoxy carbon (-OCH₃): ~55 ppm- Cyclohexane ring carbons: ~30-50 ppm
IR (Infrared)	<ul style="list-style-type: none">- C=O stretching (dione): ~1700-1730 cm⁻¹- C-O stretching (methoxy): ~1030-1250 cm⁻¹- C-H stretching (aromatic): ~3000-3100 cm⁻¹- C-H stretching (aliphatic): ~2850-2960 cm⁻¹
Mass Spec.	<ul style="list-style-type: none">- Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation patterns involving cleavage of the cyclohexane ring and loss of the methoxy group.

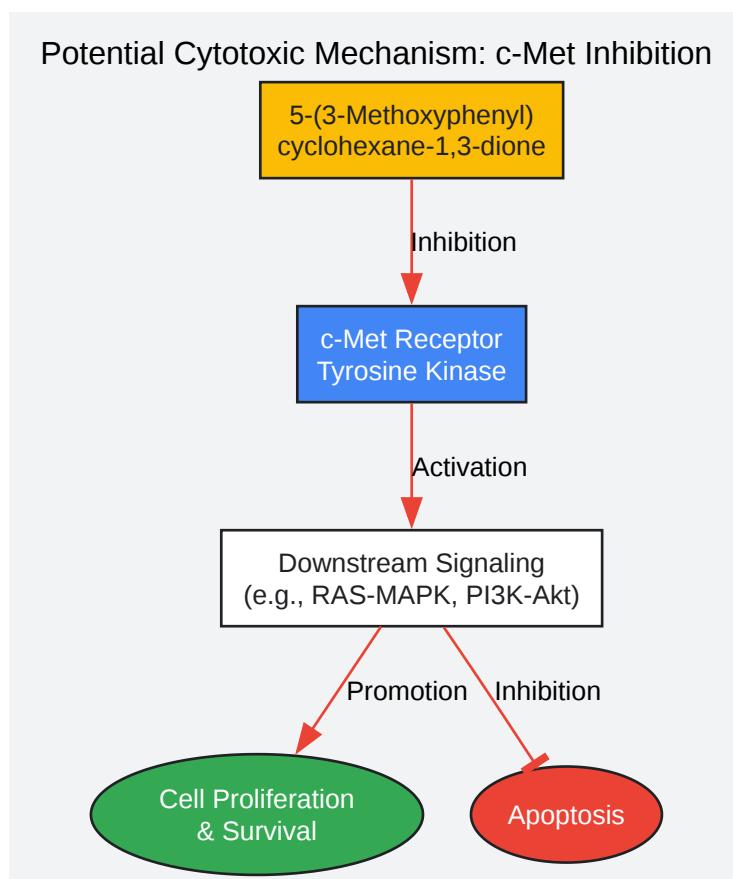
Chemical Reactivity and Biological Potential

5-(3-Methoxyphenyl)cyclohexane-1,3-dione exhibits reactivity characteristic of β -dicarbonyl compounds. The acidic protons on the α -carbon allow for various reactions, including alkylations and condensations. The ketone groups are susceptible to nucleophilic addition.

Derivatives of cyclohexane-1,3-dione have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While the specific mechanisms of action for **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** are not fully elucidated, the following signaling pathways are considered relevant based on studies of structurally similar compounds.

Potential Cytotoxic Activity: c-Met Kinase Inhibition

Structurally related cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met tyrosine kinase pathway, which is often dysregulated in various cancers. Inhibition of c-Met can block downstream signaling cascades involved in cell proliferation, survival, and metastasis.

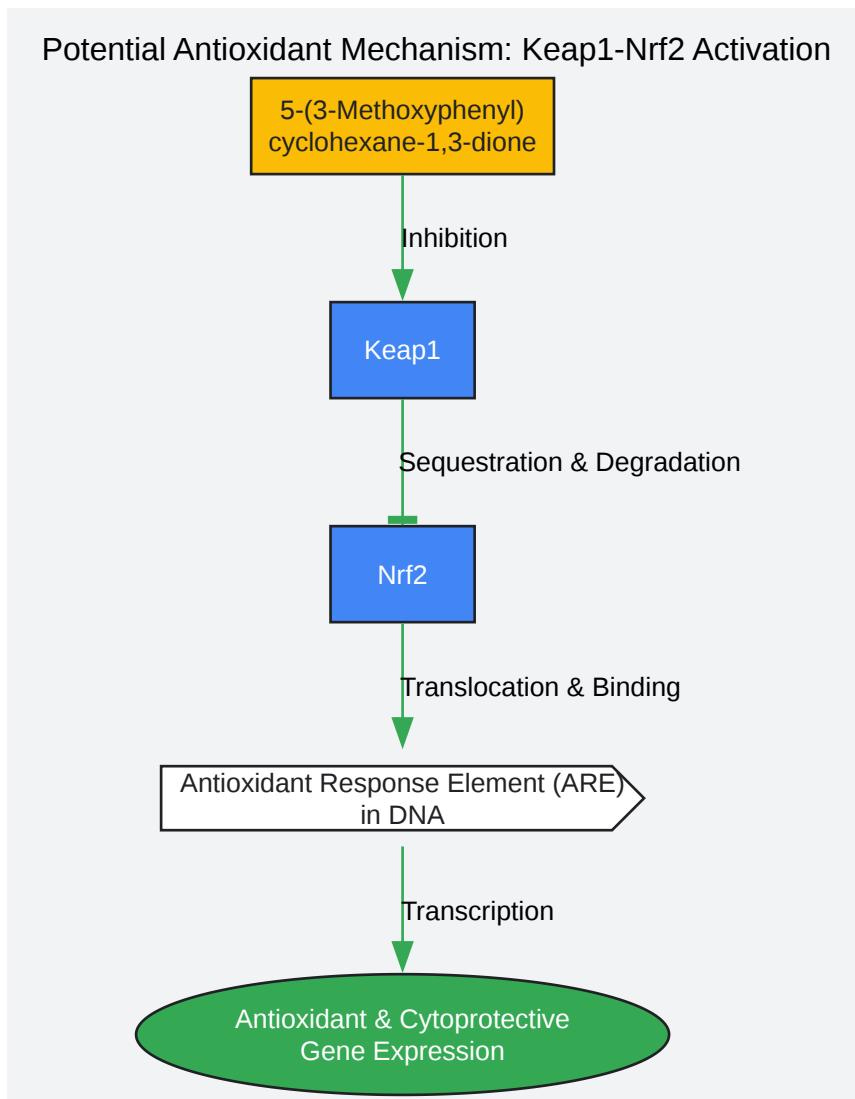


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Caption: Inhibition of the c-Met signaling pathway.

Potential Antioxidant Activity: Keap1-Nrf2 Pathway Activation

Many antioxidant compounds exert their effects by activating the Keap1-Nrf2 signaling pathway. This pathway leads to the transcription of various antioxidant and cytoprotective genes, helping to mitigate oxidative stress.

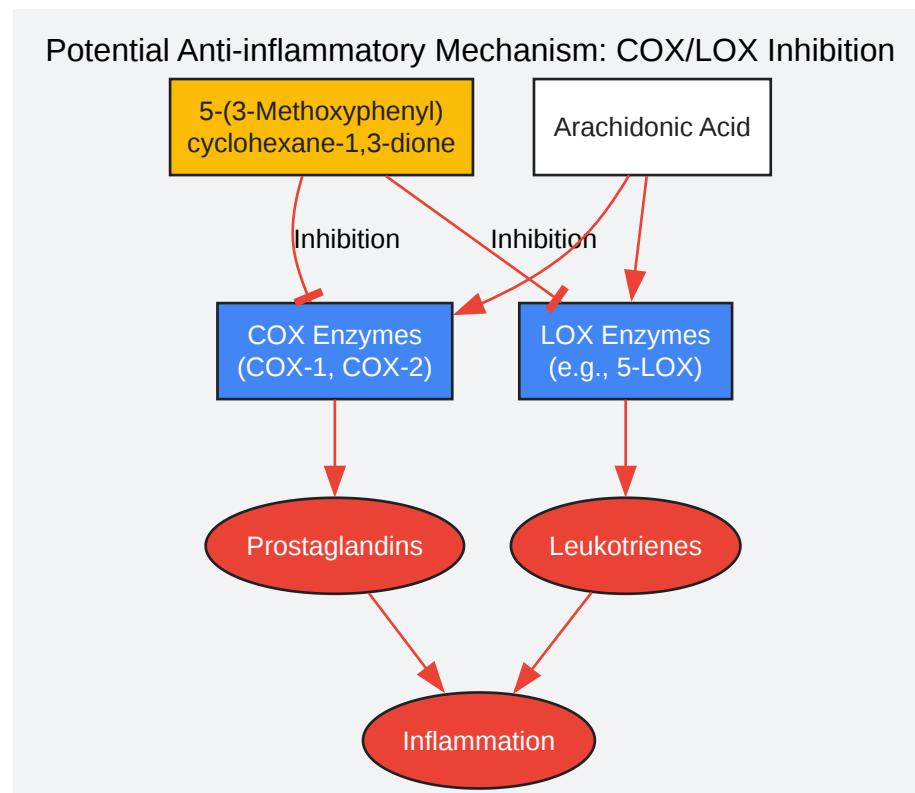


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Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Potential Anti-inflammatory Activity: COX/LOX Inhibition

The anti-inflammatory properties of some compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.



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Caption: Inhibition of COX and LOX inflammatory pathways.

Conclusion

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structural similarity to known bioactive molecules suggests potential applications in drug discovery, particularly in the areas of oncology, and anti-inflammatory and antioxidant therapies. This technical guide provides foundational information to support further research and development involving this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions and to fully characterize the biological activities and mechanisms of action of this promising molecule.

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